molecular formula C18H24BrNO3 B1374419 Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate CAS No. 1194374-64-5

Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1374419
CAS No.: 1194374-64-5
M. Wt: 382.3 g/mol
InChI Key: NZSBMAJIONQUET-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chromane ring fused to a piperidine moiety, with a bromine substituent at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. Its molecular formula is C₁₈H₂₄BrNO₃, with a molecular weight of 382.29 g/mol (CAS 1194374-64-5) . It is primarily used as a pharmaceutical intermediate in drug discovery, particularly for synthesizing kinase inhibitors or central nervous system (CNS)-targeting molecules due to its spirocyclic rigidity and bromine's versatility in cross-coupling reactions. The compound is supplied as a research-grade chemical with >97% purity and requires storage at -80°C or -20°C to maintain stability .

Key structural features include:

  • Spirocyclic core: Enhances conformational rigidity, improving target binding selectivity.
  • Bromine at C6: Enables further functionalization via Suzuki or Buchwald-Hartwig couplings.
  • Boc group: Protects the piperidine nitrogen during synthetic steps, allowing deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl 6-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)22-18/h4-5,12H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBMAJIONQUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-64-5
Record name tert-butyl 6-bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
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Biological Activity

Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS No. 690632-38-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22BrNO4
  • Molecular Weight : 396.28 g/mol
  • Chemical Structure : The compound features a spiro linkage between a chroman and a piperidine ring with a bromine atom attached to the chroman moiety.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of spiro compounds, including this compound, show significant antimicrobial properties. For instance:

  • In vitro studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The spiro structure is often associated with anticancer activity. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells:

  • Cell Line Studies : In vitro tests on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) indicate that the compound can induce apoptosis and inhibit cell growth .

The synthesis of this compound typically involves the bromination of a chroman precursor followed by cyclization with a piperidine derivative. The reaction conditions often include:

  • Brominating Agent : N-bromosuccinimide (NBS)
  • Solvent : Dichloromethane
  • Temperature : Room temperature or slightly elevated .

The mechanism of action for its biological effects is believed to involve interaction with specific cellular pathways that regulate cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the antimicrobial activity of various spiro compounds, including this compound.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity Assessment :
    • A study assessed the cytotoxic effects of the compound on HeLa cells using MTT assays.
    • The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundSpiro compoundModerateSignificant
6-Bromo-3,4-dihydrospiro[chroman-2,4’-piperidine]Spiro compoundLowModerate
Tert-butyl 5-bromo-2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylateSpiro compoundHighLow

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate has been investigated for its potential as a therapeutic agent. The compound's structural features suggest it may interact with biological targets relevant to various diseases.

  • Anticancer Activity : Preliminary studies indicate that spiro compounds can exhibit cytotoxic effects against cancer cell lines, potentially acting through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique spiro structure allows for the development of novel derivatives that can be tailored for specific biological activities.

  • Building Block for Drug Development : The bromine atom can be utilized in cross-coupling reactions to introduce various functional groups, enhancing the diversity of synthesized compounds.

Polymer Chemistry

Due to its unique chemical structure, this compound can be employed in the synthesis of advanced materials.

  • Functional Polymers : Incorporating this compound into polymer matrices can impart specific properties such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal explored the anticancer properties of spiro compounds similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting further investigation into its mechanism of action is warranted.

Case Study 2: Neuroprotective Properties

Research focusing on neuroprotective agents highlighted the potential of spiro compounds to mitigate neurodegenerative processes. In vitro studies showed that these compounds could reduce neuronal cell death induced by oxidative stress.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agents, neuroprotective drugsSignificant cytotoxicity against cancer cells; potential neuroprotection
Synthetic Organic ChemistryIntermediates for drug synthesisUseful in cross-coupling reactions for diverse derivatives
Material ScienceFunctional polymersEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Substituent Effects

  • Halogen Substituents :

    • Bromine (Br) : Provides a heavy atom for crystallography and enables cross-coupling reactions (e.g., Suzuki, Heck) .
    • Chlorine (Cl) : Less reactive than Br but useful for SNAr reactions; reduces molecular weight compared to Br analogues .
    • Fluorine (F) : Enhances metabolic stability and membrane permeability via increased lipophilicity .
  • Oxygen-Containing Groups: 4-Oxo (=O): Increases polarity, improving solubility in polar solvents like DMSO or ethanol. The carbonyl group can participate in hydrogen bonding with biological targets . 4-Hydroxy (-OH): Introduces hydrogen-bond donor capacity, critical for interactions with enzymes or receptors. However, it may reduce stability compared to oxo derivatives .
  • Alkyl Groups (e.g., CH₃): Methyl substituents at C6 or C6/C7 enhance steric bulk, improving selectivity for hydrophobic binding pockets. For example, the 6,7-dimethyl derivative (C₂₀H₂₇NO₄) shows increased potency in kinase inhibition assays .

Physicochemical Properties

  • Solubility: Bromine and oxo groups reduce aqueous solubility compared to hydroxy or methyl derivatives. For instance, the 4-hydroxy variant (CAS 945722-85-0) exhibits better solubility in ethanol due to hydrogen bonding .
  • Stability : Boc-protected compounds are stable under basic conditions but degrade in acidic environments, enabling selective deprotection during synthesis .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate?

A common method involves deprotection of a tert-butyl carbamate intermediate using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with NaHCO₃ and extraction. For example, analogous spirochromane-piperidine derivatives are synthesized via TFA-mediated cleavage of the tert-butyloxycarbonyl (Boc) group, yielding the free amine intermediate (85% yield) . Purification typically employs column chromatography with gradients of hexane/ethyl acetate.

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify functional groups and spirocyclic connectivity.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 218 observed for a related spirochromane-piperidine compound) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles .

Q. What safety precautions are necessary when handling this compound?

Based on analogous tert-butyl spiro-piperidine derivatives:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .
  • Spill Management : Collect spills with inert absorbents and dispose as hazardous waste .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 2–8°C in a dry environment. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?

When data is unavailable or conflicting (e.g., "no data available" in SDS ):

  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.
  • Computational Modeling : Predict logP and pKa via software like ACD/Labs or ChemAxon.
  • Cross-Reference : Validate findings against structurally similar compounds (e.g., tert-butyl 4-carbamoylpiperidine derivatives ).

Q. What strategies optimize the yield of the spirocyclic core during synthesis?

Key factors include:

  • Reagent Choice : Use Dess-Martin periodinane for selective oxidations (96% yield reported in cyclization reactions) .
  • Reaction Conditions : Employ low temperatures (0–5°C) to minimize side reactions.
  • Purification : Optimize column chromatography gradients (e.g., hexane/ethyl acetate) to separate stereoisomers .

Q. How can hydrogen bonding patterns influence the compound’s crystallographic behavior?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)\text{R}_2^2(8) rings, which stabilize crystal packing. Hydrogen bonds between the piperidine N-H and chromane carbonyl groups may dictate polymorphism .

Q. What methodologies assess the compound’s potential anticancer activity?

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • SAR Studies : Modify the bromo substituent or piperidine moiety to evaluate activity trends .
  • Target Binding : Molecular docking against kinases or DNA intercalation sites predicts mechanisms .

Q. How can researchers address unknown toxicological profiles?

If SDS lack carcinogenicity data (e.g., IARC/ACGIH classifications marked "no data" ):

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.
  • In Vivo Acute Toxicity : Conduct OECD Guideline 423 trials on rodent models.
  • Read-Across : Compare to brominated analogs with established toxicity data .

Q. What advanced techniques characterize decomposition products under thermal stress?

  • TGA-FTIR : Thermogravimetric analysis coupled with infrared spectroscopy identifies volatile breakdown products (e.g., CO, HBr) .
  • LC-HRMS : Liquid chromatography-high-resolution mass spectrometry detects non-volatile residues.
  • Hazard Mitigation : Use CO₂ fire suppression to avoid toxic gases like nitrogen oxides during lab fires .

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